2-(4-Methylphenyl)isonicotinonitrile
Description
2-(4-Methylphenyl)isonicotinonitrile is an aromatic nitrile derivative featuring a pyridine ring substituted with a cyano group at the 2-position and a 4-methylphenyl group at the para position of the pyridine. These compounds are frequently explored as intermediates in pharmaceutical synthesis or as ligands for biological targets due to their modular structure and tunable electronic properties .
Properties
IUPAC Name |
2-(4-methylphenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-8-11(9-14)6-7-15-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZPDGOHQXDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)isonicotinonitrile typically involves the reaction of 4-methylbenzyl chloride with isonicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methylbenzyl chloride+IsonicotinonitrileK2CO3,DMF,Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or other oxidized products.
Reduction: Formation of 2-(4-methylphenyl)isonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a ligand, binding to metal ions or other molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly influence lipophilicity, solubility, and drug-likeness. For example:
- 2-(4-Chloropiperidin-1-yl)isonicotinonitrile (CAS 1185318-26-6) incorporates a chloropiperidinyl group, increasing molecular weight (221.69 g/mol) and halogen-driven polarity .
Table 1: Key Properties of Isonicotinonitrile Analogs
†Estimated based on structurally similar 2-(4-methylphenyl)indolizine (log P = 3.73) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
